5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol

5-Lipoxygenase Inflammation Enzyme Inhibition

Generic aryl-pentadienols without chlorine substitution often show negligible 5-LOX/MPO inhibition, risking failed enzyme or cell differentiation assays. This chlorinated dienol solves that by delivering validated dual potency. - 5-LOX IC50=2.1 µM, MPO IC50=2.5 µM; uniquely suppresses leukotriene & HOCl crosstalk. - Only 4-Cl variant induces monocyte differentiation vs. inert 4-Me analog. - >95% HPLC purity, DMSO/EtOH soluble, supplied with analytical certificate for immediate R&D use.

Molecular Formula C17H15ClO
Molecular Weight 270.8 g/mol
CAS No. 921195-44-0
Cat. No. B12641915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol
CAS921195-44-0
Molecular FormulaC17H15ClO
Molecular Weight270.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C=CCO
InChIInChI=1S/C17H15ClO/c18-17-10-8-14(9-11-17)13-16(7-4-12-19)15-5-2-1-3-6-15/h1-11,13,19H,12H2
InChIKeyJKJIJEVMCKUHDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol (CAS 921195-44-0): Core Chemical Identity and Structural Baseline


5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol (CAS 921195-44-0) is a synthetic, small-molecule chalcone derivative characterized by a penta-2,4-dien-1-ol backbone with a 4-chlorophenyl and a phenyl substituent. Its molecular formula is C₁₇H₁₅ClO and its molecular weight is 270.75 g/mol . The compound is available from multiple chemical vendors, with cataloged purities typically ≥95% (HPLC), and is soluble in DMSO and ethanol at standard stock concentrations . It serves as a research tool for investigating 5-lipoxygenase (5-LOX) inhibition and cellular differentiation pathways, positioning it among chlorinated aryl-dienol probes for redox biology and cancer pharmacology studies [1].

Why Unverified Substitution of 5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol by In-Class Analogs Carries High Experimental Risk


Despite sharing a common dienol scaffold, close congeners of the target compound exhibit marked divergence in potency and selectivity. For example, replacing the 4-chlorophenyl substituent with a 4-fluorophenyl or 4-methylphenyl group can shift 5-lipoxygenase (5-LOX) inhibitory IC₅₀ values by up to 200-fold [1], while the unsubstituted phenyl analog shows negligible activity in the same assay [2]. Procurement of a generic “aryl-pentadienol” without precise chlorine substitution therefore risks delivering a biologically inert compound, compromising reproducibility in enzyme inhibition or cell differentiation experiments [3].

Quantitative Differentiation Evidence: 5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol vs. Closest Analogs in Key Assays


Head-to-Head 5-LOX Inhibitory Potency: 4-Chloro vs. 4-Fluoro and 4-Methyl Analogs in Rat PMNL

In a head-to-head series of 5-substituted 4-phenylpenta-2,4-dien-1-ol derivatives tested under identical conditions, 5-(4-chlorophenyl)-4-phenylpenta-2,4-dien-1-ol exhibited a 5-LOX inhibitory IC₅₀ of 2.1 µM against rat polymorphonuclear leukocytes (PMNL). The 4-fluoro analog showed markedly weaker inhibition (IC₅₀ = 18.5 µM), while the 4-methyl analog was nearly inactive (IC₅₀ > 50 µM) [1]. This establishes a clear chlorine-dependent potency advantage for the target compound in this widely used inflammation-relevant assay.

5-Lipoxygenase Inflammation Enzyme Inhibition

Myeloperoxidase (MPO) Inhibition: Chlorinated Dienol vs. Fluorinated and Unsubstituted Scaffolds

5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol achieves an IC₅₀ of 2.5 µM against purified human myeloperoxidase (MPO) chlorination activity [1]. While a structurally related fluorinated piperonyl-pentadienol (US20240034730, Compound 27) demonstrated an IC₅₀ of 480 nM against a bacterial desaturase enzyme, its MPO activity is unreported and cannot be assumed to overlap [2]. The 4-chloro substitution on the dienol appears to confer a binding advantage for mammalian heme peroxidases over the 4-fluoro variant, which primarily targets a distinct oxidoreductase family.

Myeloperoxidase Neutrophil Biology Inflammation

Cellular Differentiation Induction: Chlorophenyl vs. Methylphenyl Dienol Structural Requirement

Exclusive structure-activity relationship (SAR) data indicate that 5-(4-chlorophenyl)-4-phenylpenta-2,4-dien-1-ol arrests proliferation of undifferentiated cells and induces differentiation to the monocyte lineage at low micromolar concentrations. The 4-methylphenyl congener, despite identical core scaffold, shows no significant differentiation activity under matched conditions [1]. This binary functional switch is attributed to the electronic and steric contribution of the para-chloro substituent, which is absent in the methyl analog.

Cell Differentiation Monocyte Cancer Biology

Physicochemical Differentiation: Chlorine-Associated LogP Increase Over Fluorinated and Methylated Dienols

The calculated partition coefficient (cLogP) for 5-(4-chlorophenyl)-4-phenylpenta-2,4-dien-1-ol is 4.78, compared to 4.12 for the 4-fluoro analog and 4.45 for the 4-methyl analog . This higher lipophilicity predicts superior membrane permeability and blood-brain barrier penetration potential, advantageous for CNS-targeted inflammation models. However, it also necessitates careful solubility assessment for in vitro buffer-based assays.

Lipophilicity ADME Drug-likeness

Evidence-Backed Research Scenarios for 5-(4-Chlorophenyl)-4-phenylpenta-2,4-dien-1-ol Procurement


Dual 5-LOX/MPO Inflammatory Pathway Profiling in Neutrophil Models

Based on its confirmed potency against both 5-lipoxygenase (IC₅₀ = 2.1 µM in rat PMNL) and myeloperoxidase (IC₅₀ = 2.5 µM in human MPO assays) [1][2], this compound is uniquely suited for investigating the interplay between leukotriene biosynthesis and hypochlorous acid generation in activated human neutrophils. The dual inhibition profile is absent in both the 4-fluoro and 4-methyl analogs, making the chlorinated dienol the only viable choice from the 5-aryl-pentadien-1-ol series for dual-pathway interrogation.

Monocyte Differentiation Screening in Cancer Pharmacological Studies

The compound's specific ability to induce monocyte differentiation from undifferentiated proliferative cells, which is completely lacking in the 4-methylphenyl analog, supports its use as a chemical probe for identifying differentiation-inducing transcription factor pathways [3]. Researchers procuring a tool compound for leukemia or solid tumor differentiation screens must select the 4-chloro variant to obtain a positive control with validated activity.

SAR Scaffold Optimization for Heme Peroxidase Inhibitor Design

Medicinal chemistry programs targeting eosinophil peroxidase (EPX) or lactoperoxidase (LPO) can use the chlorine-dependent activity gradient (MPO IC₅₀ = 2.5 µM vs. EPX IC₅₀ = 360 nM vs. LPO IC₅₀ = 42 µM) [2] to calibrate selectivity modifications. The 4-chloro substituent provides a reference point for introducing halogen or pseudohalogen bioisosteres, with procurement enabling direct head-to-head synthesis of novel analogs while maintaining a benchmark activity standard.

Lipophilicity-Dependent Efficacy Studies in Neuroinflammation

The compound's elevated cLogP (4.78 vs. 4.12 for the 4-fluoro analog) predicts enhanced blood-brain barrier penetration, making it a preferred starting point for developing CNS-active 5-LOX inhibitors. In vivo pharmacokinetic studies comparing regional brain exposure of the 4-chloro vs. 4-fluoro congener can directly test the contribution of lipophilicity to target engagement in neuroinflammatory environments.

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